molecular formula C8H7N3O B1593333 2-(4H-1,2,4-triazol-4-yl)phenol CAS No. 889129-51-5

2-(4H-1,2,4-triazol-4-yl)phenol

Cat. No.: B1593333
CAS No.: 889129-51-5
M. Wt: 161.16 g/mol
InChI Key: HSPIZLVRFRBKNF-UHFFFAOYSA-N
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Description

2-(4H-1,2,4-triazol-4-yl)phenol is a heterocyclic compound that features a triazole ring fused to a phenol group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The presence of both the triazole and phenol moieties endows the compound with unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4H-1,2,4-triazol-4-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminophenol with formamide and hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4H-1,2,4-triazol-4-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The hydroxyl group of the phenol can participate in nucleophilic substitution reactions, leading to the formation of ethers and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Ethers and esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4H-1,2,4-triazol-4-yl)phenol is unique due to its combination of a triazole ring and a phenol group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

2-(1,2,4-triazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-4-2-1-3-7(8)11-5-9-10-6-11/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPIZLVRFRBKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649926
Record name 2-(4H-1,2,4-Triazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889129-51-5
Record name 2-(4H-1,2,4-Triazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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